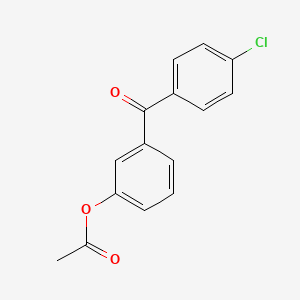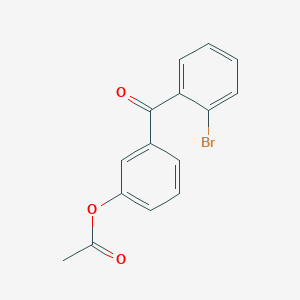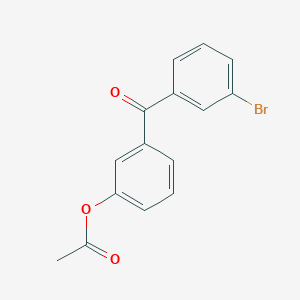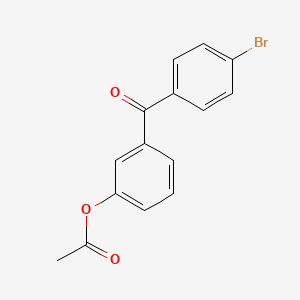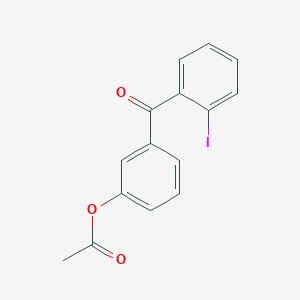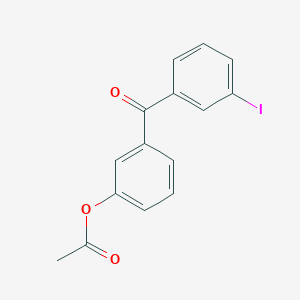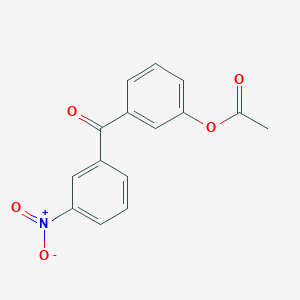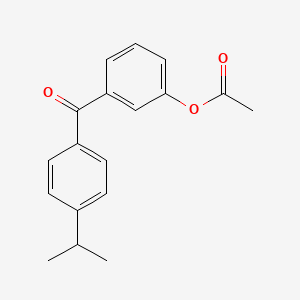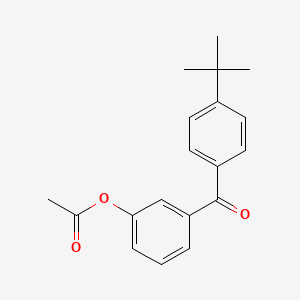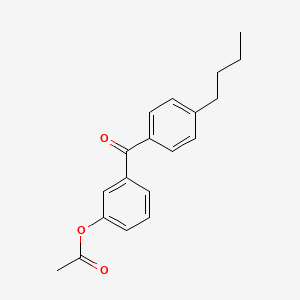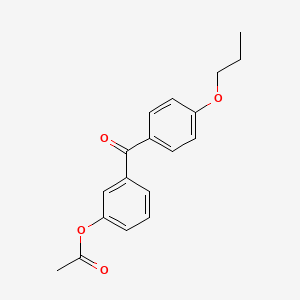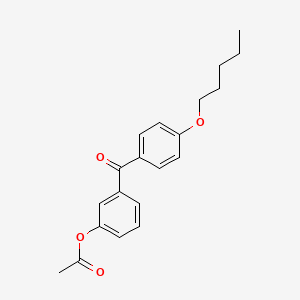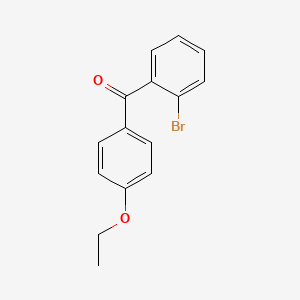
2-Bromo-4'-ethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13BrO2 . It has a molecular weight of 305.17 . The IUPAC name for this compound is (2-bromophenyl)(4-ethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4’-ethoxybenzophenone consists of a bromophenyl group and an ethoxyphenyl group attached to a carbonyl group . The InChI code for this compound is 1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis
2-Bromo-4’-ethoxybenzophenone has a melting point of 63-65°C . Its density is predicted to be 1.360±0.06 g/cm3 .Scientific Research Applications
Material Science: Photoinitiators
2-Bromo-4’-ethoxybenzophenone: is utilized in material science as a photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation, initiating polymerization processes. This compound, due to its bromine atom, can effectively absorb light and generate free radicals necessary for the curing of polymers, making it valuable in the development of coatings, adhesives, and 3D printing materials.
Life Science: Bioconjugation
In life sciences, 2-Bromo-4’-ethoxybenzophenone serves as a reagent for bioconjugation . Its reactive bromine allows it to attach to various biomolecules, aiding in the creation of probes for biochemical assays. This application is crucial for studying biological interactions and processes at the molecular level.
Chemical Synthesis: Building Block
This compound is a significant building block in chemical synthesis . Its structure is amenable to further functionalization, making it a versatile intermediate for constructing more complex molecules. It’s particularly useful in synthesizing compounds for pharmaceuticals, where it can be transformed into active pharmaceutical ingredients.
Chromatography: Stationary Phase Modifier
2-Bromo-4’-ethoxybenzophenone: can modify stationary phases in chromatography . By attaching to the surface of chromatographic media, it alters the interaction between the stationary phase and analytes. This modification can lead to improved separation efficiency and selectivity in analytical methods.
Analytical Research: Reference Standard
In analytical research, it’s employed as a reference standard due to its well-defined properties . Researchers use it to calibrate instruments and validate methods, ensuring the accuracy and reliability of analytical results in various fields, including environmental and forensic analysis.
Unique Applications: Innovative Experiments
Lastly, 2-Bromo-4’-ethoxybenzophenone finds unique applications in innovative experiments, particularly in educational settings . It’s used to demonstrate chemical reactions and principles, providing hands-on experience to students and aiding in the understanding of organic chemistry concepts.
Mechanism of Action
Mode of Action
As a benzophenone derivative, it may share some of the biological activities of other benzophenones. The presence of the bromo and ethoxy groups could significantly alter its interactions with biological targets .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4’-ethoxybenzophenone are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Bromo-4’-ethoxybenzophenone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
properties
IUPAC Name |
(2-bromophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVWESUGMFWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641757 |
Source


|
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-ethoxybenzophenone | |
CAS RN |
860594-34-9 |
Source


|
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

